molecular formula C27H45N5O5 B1684563 ボセプレビル CAS No. 394730-60-0

ボセプレビル

カタログ番号: B1684563
CAS番号: 394730-60-0
分子量: 519.7 g/mol
InChIキー: LHHCSNFAOIFYRV-DOVBMPENSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ボセプレビルは、主にC型肝炎ウイルス(HCV)1型治療に使用されるプロテアーゼ阻害剤です。当初はシェリング・プローによって開発され、その後シェリング・プローを買収したメルクによって開発されました。 ボセプレビルは、ウイルス複製に不可欠なHCV非構造タンパク質3(NS3)活性部位を阻害することで作用します .

作用機序

ボセプレビルは、HCV NS3プロテアーゼの活性部位に結合することで作用し、その活性を阻害します。この阻害は、ウイルス複製に必要なウイルスポリタンパク質の機能的なユニットへの切断を阻害します。分子標的は、NS3プロテアーゼとその関連する補因子NS4Aを含みます。 関与する経路は、ウイルス複製サイクルの阻害であり、ウイルス量の減少につながります .

科学的研究の応用

Boceprevir has a wide range of scientific research applications:

生化学分析

Biochemical Properties

Boceprevir is an inhibitor of NS3/4A, a serine protease enzyme, encoded by HCV genotypes 1 and 4 . These enzymes are essential for viral replication and serve to cleave the virally encoded polyprotein into mature proteins like NS4A, NS4B, NS5A, and NS5B .

Cellular Effects

Boceprevir prevents viral replication in HCV genotype 1 . The most commonly reported adverse reactions in adult subjects were fatigue, anemia, nausea, headache, and dysgeusia when Boceprevir was used in combination with Ribavirin and Peginterferon alfa-2a / Peginterferon alfa-2b .

Molecular Mechanism

Boceprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication . NS3/4a protease is an integral part of viral replication and mediates the cleavage of the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A, and NS5B) .

Temporal Effects in Laboratory Settings

Boceprevir, Ribavirin, Peginterferon alfa-2a, and Peginterferon alfa-2b are used with the intent to cure, or achieve a sustained virologic response (SVR), after 48 weeks of daily therapy .

Dosage Effects in Animal Models

Boceprevir has shown promising in vivo efficacy in treating cats infected with FIP .

Metabolic Pathways

Boceprevir is primarily metabolized via the aldo-ketoreductase-mediated pathway producing a diastereomeric mix of metabolites at a 4 fold greater exposure than the parent compound . Boceprevir also undergoes oxidative metabolism via CYP3A4/5, although to a lesser extent .

Transport and Distribution

Boceprevir is moderately (approximately 68–82 %) bound to plasma proteins . The apparent volume of distribution after oral administration (V d /F) is estimated to be approximately 772 L or 11 L/kg, suggesting extensive distribution in the body .

準備方法

合成経路と反応条件

ボセプレビルの合成は、鍵となる中間体の調製から始まる複数のステップを伴います反応条件は一般的に、目的の立体化学と収率を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業的生産方法

ボセプレビルの工業的生産は、収率と純度を最適化することに重点を置いて、実験室的方法からスケールアップされます。 これには、大規模反応器、反応条件の精密な制御、および医薬品グレードのボセプレビルを得るための結晶化やクロマトグラフィーなどの厳格な精製プロセスが含まれます .

化学反応解析

反応の種類

ボセプレビルは、次のようないくつかのタイプの化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、アミンのような求核剤が含まれます。 反応条件は、しばしば制御された温度、pH調整、メタノールまたはジクロロメタンのような溶媒の使用を伴います .

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化代謝物の形成につながる可能性があり、還元は脱酸素化誘導体の形成につながる可能性があります .

科学研究への応用

ボセプレビルは、広範な科学研究への応用を持っています。

化学反応の分析

Types of Reactions

Boceprevir undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deoxygenated derivatives .

類似化合物との比較

類似化合物

    テラプレビル: 類似の作用機序を持つ別のHCVプロテアーゼ阻害剤です。

    シメプレビル: 有効性と安全性プロファイルが向上した、より新しいプロテアーゼ阻害剤です。

    パリタプレビル: HCV治療のための併用療法で頻繁に使用されます.

ボセプレビルの独自性

ボセプレビルは、HCV 1型の治療のために承認された最初期のプロテアーゼ阻害剤の1つでした。その独自性は、ペグインターフェロンアルファとリバビリンとの併用で、持続的ウイルス学的反応率を大幅に向上させる能力にあります。 シメプレビルやパリタプレビルのような新しい薬剤は、安全性プロファイルが優れ、投与レジメンが単純であるため、ボセプレビルに取って代わりました .

ボセプレビルは、プロテアーゼ阻害と抗ウイルス療法に関する貴重な洞察を提供し、HCV治療の歴史における重要な化合物であり続けています。

特性

IUPAC Name

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCSNFAOIFYRV-DOVBMPENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960103
Record name N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water, Freely soluble in methanol, ethanol, and isopropanol
Record name Boceprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Boceprevir is a NS3/4a protease inhibitor used to inhibit viral HCV replication. NS3/4a protease is an integral part of viral replication and mediates the cleavage the virally encoded polyprotein to mature proteins (NS4A, NS4B, NS5A and NS5B). Boceprevir covalently but reversibly binds the serine (S139) resiude in the active site via a (α)-ketoamide functional group. This inhibits the proteolytic acitvity of the HCV 1a and 1b encoded enzyme., Boceprevir is a selective hepatitis C virus (HCV) nonstructural (NS) 3/4A protease inhibitor. The drug is a direct-acting antiviral agent with activity against HCV. Boceprevir contains an alpha-ketoamide functional group that selectively, covalently, and reversibly binds the active serine site of HCV NS3 protease. By blocking proteolytic cleavage of NS4A, NS4B, NS5A, and NS5B from the HCV-encoded polyprotein, the drug inhibits HCV replication in host cells. Boceprevir has in vitro activity against HCV genotypes 1a and 1b, but is less active against genotypes 2, 2a, and 3a., Boceprevir is an inhibitor of the HCV NS3/4A protease that is necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A and NS5B proteins. Boceprevir covalently, yet reversibly, binds to the NS3 protease active site serine (S139) through an (alpha)-ketoamide functional group to inhibit viral replication in HCV-infected host cells. In a biochemical assay, boceprevir inhibited the activity of recombinant HCV genotype 1a and 1b NS3/4A protease enzymes, with Ki values of 14 nM for each subtype., ... Boceprevir is a ketoamide protease inhibitor that binds reversibly to the HCV nonstructural NS3 protease active site inhibiting intracellular viral replication. Phase III clinical studies have demonstrated that, in combination with the current standard of care, boceprevir significantly increases the a sustained virological response rate in both treatment-naive and previously treated patients with genotype 1 CHC. ...
Record name Boceprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Boceprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white amorphous powder

CAS No.

394730-60-0
Record name Boceprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394730-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boceprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boceprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30960103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,5S)-N-[(2Î?)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)]-3-{(2S)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOCEPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BT58KELH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Boceprevir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boceprevir
Reactant of Route 2
Reactant of Route 2
Boceprevir
Reactant of Route 3
Boceprevir
Reactant of Route 4
Boceprevir
Reactant of Route 5
Reactant of Route 5
Boceprevir
Reactant of Route 6
Reactant of Route 6
Boceprevir
Customer
Q & A

Q1: What is Boceprevir's mechanism of action?

A1: Boceprevir is a direct-acting antiviral agent that specifically inhibits the hepatitis C virus (HCV) NS3/4A serine protease. [, ] This protease is essential for cleaving the HCV-encoded polyprotein into mature proteins necessary for viral replication. [, ] By inhibiting this protease, Boceprevir disrupts HCV replication within infected cells. [, ]

Q2: What are the downstream effects of Boceprevir inhibiting the HCV NS3/4A serine protease?

A2: Inhibiting the NS3/4A serine protease prevents the cleavage of the HCV polyprotein, leading to a buildup of immature viral proteins. [] This, in turn, disrupts the assembly of new viral particles, effectively inhibiting HCV replication within infected cells. [, ]

Q3: What is the molecular formula and weight of Boceprevir?

A3: This information is not provided in the provided abstracts. To obtain the molecular formula and weight of Boceprevir, refer to reputable sources like PubChem or DrugBank.

Q4: How does food intake affect Boceprevir exposure?

A4: Food, particularly high-fat meals, significantly increases Boceprevir exposure. A high-fat meal can increase the area under the curve (AUC) of Boceprevir 4.3-fold compared to fasting. [] This highlights the importance of consistent food intake recommendations for optimal drug exposure.

Q5: Does Boceprevir exhibit any catalytic properties itself?

A5: Boceprevir acts as a competitive inhibitor of the HCV NS3/4A serine protease, meaning it binds to the active site of the enzyme and prevents substrate binding. [] It does not possess intrinsic catalytic activity itself.

Q6: Have any computational models been used to study Boceprevir resistance?

A6: Yes, models incorporating pharmacokinetic data with in vitro antiviral potency have been used to study Boceprevir resistance. [] These models have identified Boceprevir trough concentration (Cmin) in plasma and the liver-to-plasma ratio as important predictors of viral load reduction. []

Q7: What is the recommended formulation and administration route for Boceprevir?

A8: Boceprevir is formulated as capsules for oral administration. [, , ]

Q8: Is there information available on the SHE (Safety, Health, and Environment) regulations related to Boceprevir?

A8: The provided abstracts focus on clinical and research aspects of Boceprevir and do not delve into SHE regulations. For information on these regulations, refer to relevant regulatory agency guidelines and publications.

Q9: How are Boceprevir's pharmacokinetic properties relevant to its clinical use?

A10: Boceprevir exhibits nonlinear pharmacokinetics, meaning that increasing the dose does not result in a proportional increase in drug exposure. [] This is attributed to its low solubility. [] Additionally, Boceprevir shows high pharmacokinetic variability between individuals. [] This variability can impact both the efficacy and safety of the drug. []

Q10: What is the significance of Boceprevir Cmin in its antiviral activity?

A11: Studies have shown a correlation between higher Boceprevir Cmin values and increased rates of rapid virological response, a surrogate marker for sustained virologic response (SVR). [] This suggests that maintaining adequate drug exposure throughout the dosing interval is crucial for optimal antiviral effect.

Q11: What were the key findings of clinical trials evaluating Boceprevir's efficacy?

A12: Clinical trials demonstrated that adding Boceprevir to the standard pegylated interferon and ribavirin regimen significantly improved SVR rates in both treatment-naive and treatment-experienced patients with chronic HCV genotype 1 infection. [, , , , , , , , ]

Q12: What are the common mutations associated with Boceprevir resistance?

A13: Several mutations in the HCV NS3 protease domain have been associated with Boceprevir resistance. [, , , ] Some common mutations include V36A/M/L/I, T54A/S, R155K/T, A156S/T/V, and V170A/G. [, , ] The emergence of these mutations can lead to reduced susceptibility to Boceprevir and potentially treatment failure. [, ]

Q13: Does cross-resistance occur between Boceprevir and other HCV protease inhibitors?

A14: Yes, cross-resistance between Boceprevir and other first-generation HCV protease inhibitors like Telaprevir has been observed. [] This is because these inhibitors target the same viral protease and often share overlapping resistance mutations. []

Q14: What are the most common adverse events associated with Boceprevir?

A14: While this Q&A focuses on scientific aspects, it's important to acknowledge that Boceprevir can cause side effects. Please consult the prescribing information and relevant clinical guidelines for comprehensive safety information.

Q15: Have any biomarkers been identified to predict Boceprevir treatment response?

A17: Yes, early virological response, defined as undetectable HCV RNA levels at specific time points during treatment, has been identified as a strong predictor of SVR in patients receiving Boceprevir-based therapy. [, ] This highlights the importance of monitoring viral load during treatment to assess response and potentially adjust treatment duration.

Q16: What analytical methods are used to measure Boceprevir concentrations in biological samples?

A18: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used method for quantifying Boceprevir concentrations in biological samples. [, ] This technique offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。